

Physical and chemical properties of N-Methoxy-N,2-dimethylbenzamide

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Compound of Interest	
Compound Name:	<i>N</i> -Methoxy- <i>N</i> ,2-dimethylbenzamide
Cat. No.:	B158466

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N-Methoxy-N,2-dimethylbenzamide: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the physical and chemical properties of **N-Methoxy-N,2-dimethylbenzamide**, tailored for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical parameters, spectral data, and relevant experimental protocols.

Chemical Identity and Physical Properties

N-Methoxy-N,2-dimethylbenzamide, also known as a Weinreb amide derived from o-toluidic acid, is a valuable reagent in organic synthesis. Its structure allows for controlled C-C bond formation with organometallic reagents to yield ketones.

Table 1: Physical and Chemical Properties of **N-Methoxy-N,2-dimethylbenzamide**

Property	Value	Source
IUPAC Name	N-methoxy-N,2-dimethylbenzamide	-
Synonyms	2,N-DIMETHYL-N-METHOXYBENZAMIDE, SKL767	[1]
CAS Number	130250-61-2	[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1]
Molecular Weight	179.22 g/mol	[1]
Boiling Point	316.6 ± 21.0 °C (Predicted)	[1]
Density	1.070 ± 0.06 g/cm ³ (Predicted)	[1]
Storage Temperature	2-8°C	[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy of **N-Methoxy-N,2-dimethylbenzamide** reveals interesting features related to hindered rotation around the amide C-N bond, leading to temperature-dependent spectral characteristics.

Table 2: NMR and Mass Spectrometry Data for **N-Methoxy-N,2-dimethylbenzamide**

Data Type	Details	Source
¹ H NMR	(400 MHz, CDCl ₃ , at 25°C): δ 2.23 (s, 3H, CH ₃), 3.18-3.42 (Two broad humps, 6H, NCH ₃ , OCH ₃), 7.06-7.10 (m, 2H, ArH), 7.14-7.19 (m, 2H, ArH)	
	(400 MHz, DMSO-d ₆ , at 75°C): δ 3.19 (s, 3H, NMe), 3.47 (s, 3H, OMe)	
¹³ C NMR	(100 MHz, CDCl ₃ /TMS): δ 18.8, 32.5, 60.8, 125.2, 125.9, 129.0, 129.9, 134.5, 140.1, 169.6	
	(DMSO-d ₆ , at 75°C): δ 32.6 (NMe), 60.1 (OMe)	
HRMS (ESI)	m/z Calculated for C ₁₀ H ₁₄ NO ₂ [M+H] ⁺ : 179.0992, Found: 179.0988	

At room temperature, the ¹H NMR spectrum shows broad humps for the N-methyl and N-methoxy protons due to slow rotation around the C-N amide bond, resulting in the presence of rotamers. As the temperature is increased, these signals sharpen into distinct singlets, indicating faster rotation and coalescence of the rotameric signals.

Experimental Protocols

The synthesis of **N-Methoxy-N,2-dimethylbenzamide** is typically achieved through the formation of a Weinreb amide from the corresponding carboxylic acid, o-toluiic acid.

Synthesis of N-Methoxy-N,2-dimethylbenzamide from o-Toluic Acid

This protocol is based on the general synthesis of ortho-substituted N-methoxy-N-methyl benzamides.

Materials:

- o-Toluic acid
- Oxalyl chloride or Thionyl chloride
- N,O-Dimethylhydroxylamine hydrochloride
- A suitable base (e.g., Triethylamine, Diisopropylethylamine)
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

- Acid Chloride Formation: o-Toluic acid is dissolved in an anhydrous solvent like dichloromethane under an inert atmosphere. A slight excess of oxalyl chloride or thionyl chloride is added, along with a catalytic amount of DMF. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude o-toluoyl chloride.
- Amide Formation: The crude acid chloride is dissolved in fresh anhydrous solvent and cooled in an ice bath. A solution containing N,O-dimethylhydroxylamine hydrochloride and a base (approximately 2-3 equivalents) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: The reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is

purified by column chromatography on silica gel using a suitable solvent system, such as a gradient of ethyl acetate in hexanes, to afford pure **N-Methoxy-N,2-dimethylbenzamide**.

Safety Information

Table 3: Hazard and Precautionary Statements

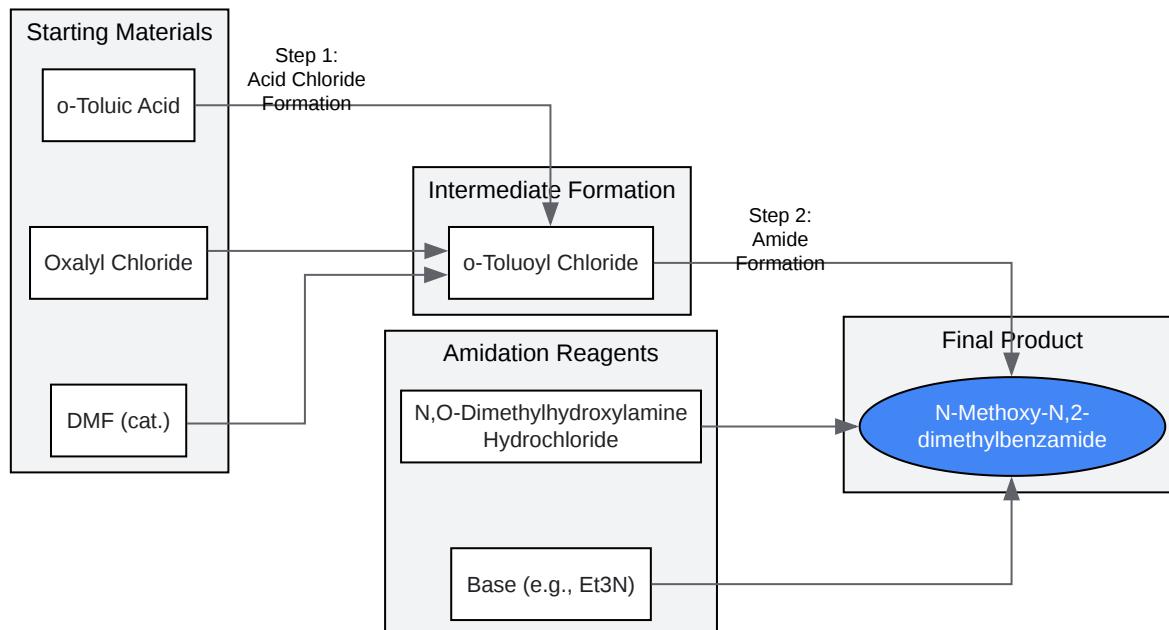
Hazard Statement	Description
H302	Harmful if swallowed.
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

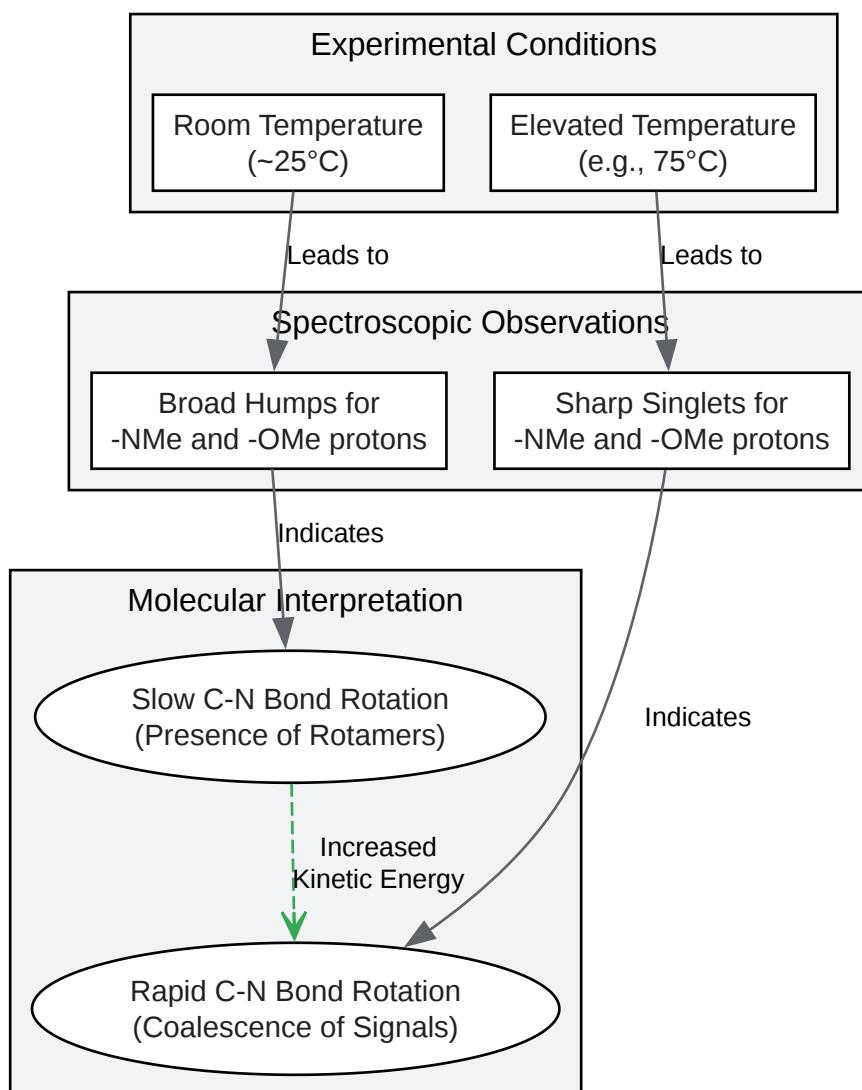
Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash hands and skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
- P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Visualizations

Workflow for the Synthesis of N-Methoxy-N,2-dimethylbenzamide





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References

- 1. 2,N-DIMETHYL-N-METHOXYBENZAMIDE | 130250-61-2 [amp.chemicalbook.com]

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